molecular formula C22H18N4O5S2 B382940 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide CAS No. 379236-05-2

2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide

Cat. No.: B382940
CAS No.: 379236-05-2
M. Wt: 482.5g/mol
InChI Key: WEWIJLMDBINJJG-UHFFFAOYSA-N
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Description

The compound “2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide” is an organic compound with the molecular formula C22H18N4O5S2 and a molecular weight of 482.5g/mol . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide insights into the structural characterizations of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Scientific Research Applications

Dual Inhibitory Action on Key Enzymes

The compound exhibits potent dual inhibitory activities against essential enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual action makes it an intriguing subject for cancer research, particularly in designing new therapeutic agents that target these enzymes simultaneously, aiming to halt cancer cell growth by interfering with DNA synthesis and repair mechanisms. A. Gangjee, Yibin Qiu, Wei Li, R. Kisliuk, 2008, Journal of Medicinal Chemistry.

Crystal Structure Analysis

Understanding the crystal structures of compounds related to 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide provides insights into their chemical behavior and interaction potentials. Such analyses contribute to the field of crystallography and materials science, helping researchers design compounds with desired physical and chemical properties for various applications, including pharmaceuticals and nanotechnology. S. Subasri et al., 2016, Acta Crystallographica Section E.

Antitumor Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antitumor activity. Their capability to inhibit tumor growth in various cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, highlights their potential as candidates for developing new anticancer drugs. H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017, Acta Pharmaceutica.

Synthetic Methodologies and Chemical Reactions

The synthesis and chemical reactions involving the compound and its derivatives are of particular interest in organic chemistry research. They provide valuable insights into the mechanisms of complex reactions and offer new methodologies for synthesizing compounds with similar structures. This research area contributes to the development of new synthetic routes that can be used in pharmaceuticals, agrochemicals, and materials science. Yu. O. Gubanova et al., 2020, Russian Journal of General Chemistry.

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential. Compounds with similar structures have been found to possess various biological activities, indicating a potential for newer therapeutic possibilities .

Properties

IUPAC Name

2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S2/c1-3-9-25-21(28)19-16(17-8-7-13(2)31-17)11-32-20(19)24-22(25)33-12-18(27)23-14-5-4-6-15(10-14)26(29)30/h3-8,10-11H,1,9,12H2,2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWIJLMDBINJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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